molecular formula C15H32N3O2- B13745555 2-Dodecylguanidine ethanoate

2-Dodecylguanidine ethanoate

Cat. No.: B13745555
M. Wt: 286.43 g/mol
InChI Key: YIKWKLYQRFRGPM-UHFFFAOYSA-M
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Description

2-Dodecylguanidine ethanoate (CAS 2439-10-3), also referred to as 1-dodecylguanidine acetate, is a guanidinium salt composed of a dodecyl chain-linked guanidine moiety and an ethanoate (acetate) counterion . This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic dodecyl chain with a hydrophilic guanidinium group. The safety data sheet indicates it is a 100% pure substance requiring careful handling, with medical consultation advised upon exposure .

Properties

Molecular Formula

C15H32N3O2-

Molecular Weight

286.43 g/mol

IUPAC Name

2-dodecylguanidine;acetate

InChI

InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1

InChI Key

YIKWKLYQRFRGPM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCN=C(N)N.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylguanidine ethanoate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions generally include:

    Dodecylamine and Cyanamide Reaction: This step involves the reaction of dodecylamine with cyanamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C.

    Addition of Acetic Acid: After the initial reaction, acetic acid is added to the mixture to form the ethanoate salt. This step is usually performed at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylguanidine ethanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

    Hydrolysis: Dodecylguanidine and acetic acid.

    Oxidation: Oxidized derivatives of dodecylguanidine.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

2-Dodecylguanidine ethanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The antimicrobial activity of 2-Dodecylguanidine ethanoate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the guanidine group, which can form hydrogen bonds with membrane components, destabilizing the membrane structure .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Ethanoate-Containing Compounds
Compound Chemical Class Synthesis Method Applications Key Properties References
2-Dodecylguanidine ethanoate Guanidinium salt Neutralization of guanidine with ethanoic acid Surfactant, biocide Amphiphilic, high purity
Ethyl ethanoate Ester Esterification of ethanol and ethanoic acid Solvent, flavoring agent Volatile, low toxicity
Sodium ethanoate Carboxylate salt Neutralization of NaOH and ethanoic acid Food preservative, pH buffer Hygroscopic, water-soluble
Lauryl ethanoate Ester (long-chain) Esterification of lauryl alcohol and ethanoic acid Cosmetics, fragrances Emollient, non-greasy
Myristicyl ethanoate Ester (branched-chain) Reduction of myristicin aldehyde followed by esterification Perfume intermediate High yield (74.8%), stable

Q & A

Q. How can raw data from this compound experiments be effectively archived for future meta-analyses?

  • Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories (e.g., Zenodo) with metadata tags (e.g., CAS 2439-10-3). Include instrument settings, calibration logs, and software versions. For spectral data, share .JCAMP-DX files .

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